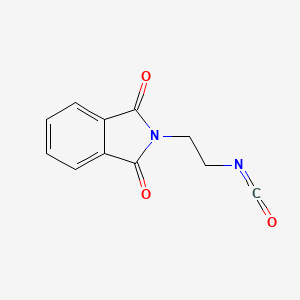
2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound known for its unique structure and reactivity. It contains both an isocyanate group and a cyclic imide structure, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2-(2-aminoethyl)-2,3-dihydro-1H-isoindole-1,3-dione with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of phosgene derivatives like diphosgene or triphosgene is common in industrial settings due to their ease of handling and safety compared to phosgene gas .
化学反応の分析
Types of Reactions
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas.
Polymerization: The compound can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of the resulting polymers.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from reactions involving this compound include urethanes, ureas, and cross-linked polymers. These products are valuable in various industrial applications, including coatings, adhesives, and foams .
科学的研究の応用
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reactivity of the isocyanate group. This group reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. These reactions are crucial in the formation of cross-linked polymers and other materials with enhanced properties .
類似化合物との比較
Similar Compounds
2-Isocyanatoethyl methacrylate: Similar in structure but contains a methacrylate group, making it more suitable for polymerization reactions.
2-Isocyanatoethyl acrylate: Contains an acrylate group, which also enhances its polymerization capabilities.
Uniqueness
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its cyclic imide structure, which imparts additional stability and reactivity compared to other isocyanate compounds. This makes it particularly valuable in applications requiring robust and durable materials .
特性
分子式 |
C11H8N2O3 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC名 |
2-(2-isocyanatoethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H8N2O3/c14-7-12-5-6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 |
InChIキー |
MFPVRHMGYPPXOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate](/img/structure/B13494878.png)
![tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13494881.png)
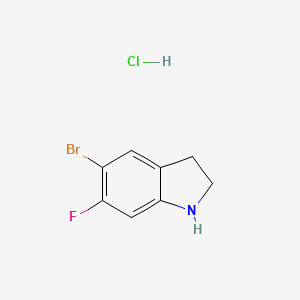
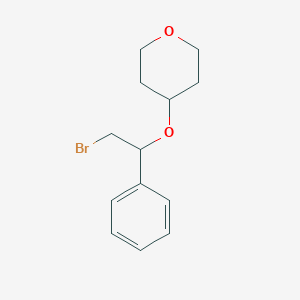
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane](/img/structure/B13494906.png)
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)

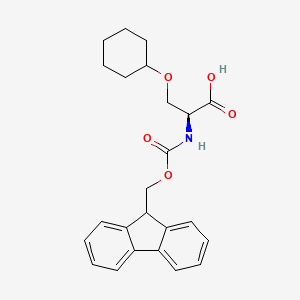
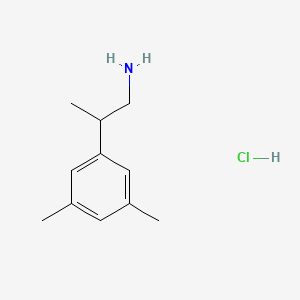


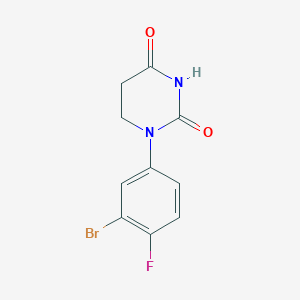
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
